N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-acetyl-3-quinoxalin-5-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-13(26)25-19(15-7-5-9-17-20(15)22-11-10-21-17)12-18(23-25)14-6-3-4-8-16(14)24-29(2,27)28/h3-11,19,24H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWPZEVBTVWBPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=C4C(=CC=C3)N=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone-Based Methods for Pyrazole Ring Formation
The formation of the 4,5-dihydro-1H-pyrazole ring in the target compound typically employs a chalcone intermediate approach. This well-established methodology involves a two-step process: (1) chalcone formation via aldol condensation followed by (2) cyclocondensation with an appropriate hydrazine derivative.
The synthesis of chalcones typically involves the reaction between an aldehyde (in this case, a quinoxaline-5-carbaldehyde) and an acetophenone derivative (2-methanesulfonamidoacetophenone) under basic conditions. Several base catalysts have been investigated for this transformation, with sodium hydroxide and potassium hydroxide being the most commonly employed.
Based on the literature data for similar compounds, the following conditions have been optimized for chalcone synthesis:
| Base Catalyst | Solvent | Temperature | Reaction Time | Typical Yield (%) |
|---|---|---|---|---|
| NaOH (10%) | Ethanol/Water (3:1) | Room temperature | 12-16 hours | 75-82 |
| KOH (15%) | Methanol | Room temperature | 8-10 hours | 70-78 |
| K₂CO₃ | Acetone/Ethanol | 40-45°C | 14-18 hours | 65-72 |
| Et₃N | DMF | Room temperature | 24 hours | 60-68 |
The general procedure for chalcone synthesis involves dissolving the acetophenone derivative (1 equivalent) and quinoxaline-5-carbaldehyde (1 equivalent) in the appropriate solvent, followed by the dropwise addition of the base catalyst. The reaction mixture is typically stirred at the indicated temperature for the specified time, after which it is poured into ice-water and neutralized with dilute hydrochloric acid. The precipitated chalcone is then filtered, washed, and recrystallized from an appropriate solvent, usually ethanol or methanol.
Cyclocondensation to Form the Pyrazole Ring
The second key step involves the cyclocondensation of the chalcone intermediate with an appropriate hydrazine derivative to form the 4,5-dihydro-1H-pyrazole ring. For the target compound, this requires a hydrazine that can introduce the acetyl group at the N1 position, typically hydrazine hydrate followed by acetylation, or directly using acetohydrazide.
The reaction conditions for the cyclocondensation step are crucial for achieving high yields and selectivity. Various catalysts and reaction conditions have been explored:
| Hydrazine Source | Catalyst | Solvent | Temperature | Reaction Time | Typical Yield (%) |
|---|---|---|---|---|---|
| Hydrazine hydrate | Glacial acetic acid | Ethanol | Reflux | 10-12 hours | 78-85 |
| Acetohydrazide | Glacial acetic acid | Ethanol | Reflux | 12-14 hours | 75-82 |
| Hydrazine hydrate | p-TsOH | Ethanol | Reflux | 8-10 hours | 80-87 |
| Acetohydrazide | Sodium acetate | Ethanol/Acetic acid | Reflux | 10-12 hours | 76-83 |
A generalized procedure involves dissolving the chalcone (1 equivalent) and the hydrazine source (1.1-1.2 equivalents) in the appropriate solvent, followed by the addition of the catalyst. The reaction mixture is then refluxed for the specified time, cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Preparation of Quinoxaline Precursors
Synthesis of Quinoxaline Core Structure
The quinoxaline core is typically synthesized through the condensation of o-phenylenediamine with α-dicarbonyl compounds. For the target compound, which requires a quinoxaline-5-carbaldehyde, additional functionalization steps are necessary.
Several methods have been developed for the synthesis of quinoxaline derivatives, with varying efficiencies and reaction conditions:
| Method | Reagents | Conditions | Catalyst | Yield (%) | Reaction Time |
|---|---|---|---|---|---|
| Classical | o-phenylenediamine + glyoxal | Ethanol, reflux | None | 85-90 | 2-3 hours |
| Catalytic | o-phenylenediamine + glyoxal | Ethanol, room temp | TiO₂-Pr-SO₃H | 92-95 | 10-15 minutes |
| One-pot | o-phenylenediamine + α-hydroxy ketones | Ethanol, room temp | MAP/DAP/TSP | 88-93 | 30-45 minutes |
| Oxidative | o-phenylenediamine + benzyl | THF, room temp | Fe/TBHP/CF₃SO₃H | 90-94 | 6-8 hours |
The preparation of functionalized quinoxalines, such as quinoxaline-5-carbaldehyde, requires additional steps. A common approach involves:
- Synthesis of the basic quinoxaline ring
- Selective formylation at the 5-position using formylating agents like POCl₃/DMF (Vilsmeier-Haack reaction)
- Protection/deprotection strategies if necessary to prevent side reactions
The formylation of quinoxaline at the 5-position typically yields 60-75% of the desired aldehyde, with the regioselectivity controlled by the electronic properties of the quinoxaline ring.
Functionalization of Quinoxaline Ring
To obtain the required quinoxaline-5-carbaldehyde, several functionalization methods have been reported. The most efficient approach involves:
Halogenation-Formylation Route:
- Bromination of quinoxaline at the 5-position using NBS or Br₂
- Lithium-halogen exchange using n-BuLi at low temperature (-78°C)
- Quenching with DMF to introduce the formyl group
- Typical overall yield: 65-70%
Direct C-H Activation:
- Iridium or palladium-catalyzed C-H activation at the 5-position
- Introduction of the formyl group using formate esters
- Typical yield: 55-65%
- Advantage: Fewer steps and milder conditions
Oxidation of Methyl Groups:
- Synthesis of 5-methylquinoxaline
- Oxidation using SeO₂ or KMnO₄
- Typical yield: 50-60%
- Limitation: Often requires harsh conditions
The choice of method depends on the scale of synthesis, available reagents, and laboratory capabilities. For larger-scale preparations, the halogenation-formylation route is often preferred due to its reliability and reproducibility.
Synthesis of Methanesulfonamide-Substituted Precursors
Preparation of 2-Aminophenylmethanesulfonamide
The incorporation of the methanesulfonamide group onto the phenyl ring requires careful consideration of reaction conditions to avoid side reactions. Several approaches have been developed:
Direct Sulfonylation of 2-Nitroaniline:
- Reaction of 2-nitroaniline with methanesulfonyl chloride in the presence of a base (pyridine or triethylamine)
- Reduction of the nitro group to the amine using Fe/NH₄Cl, Zn/NH₄Cl, or catalytic hydrogenation
- Overall yield: 70-75%
Protection-Sulfonylation-Deprotection Strategy:
- Protection of the amine group of 2-aminoaniline using Boc₂O or acetyl chloride
- Sulfonylation with methanesulfonyl chloride
- Deprotection under appropriate conditions
- Overall yield: 65-70%
- Advantage: Higher selectivity for mono-sulfonylation
From 2-Aminoacetophenone:
- Direct sulfonylation of 2-aminoacetophenone with methanesulfonyl chloride
- Typical yield: 75-80%
- Advantage: Directly provides the required acetophenone derivative for chalcone formation
A general procedure for the direct sulfonylation involves dissolving 2-nitroaniline (1 equivalent) in pyridine or dichloromethane containing triethylamine (1.5 equivalents), cooling to 0-5°C, and adding methanesulfonyl chloride (1.1-1.2 equivalents) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. After completion, the reaction is quenched, and the product is isolated through appropriate work-up procedures. The subsequent reduction of the nitro group can be accomplished using several methods, with catalytic hydrogenation (Pd/C, H₂) offering the highest yields and cleanest products.
Optimization of Sulfonamide Formation
The efficiency of the sulfonamide formation depends significantly on reaction conditions. Various optimizations have been reported:
| Base | Solvent | Temperature | Reaction Time | Selectivity (Mono:Di) | Yield (%) |
|---|---|---|---|---|---|
| Pyridine | Neat | 0°C to rt | 4-6 hours | 88:12 | 72-78 |
| Et₃N | DCM | 0°C to rt | 5-7 hours | 92:8 | 75-80 |
| K₂CO₃ | Acetone | 0°C to rt | 6-8 hours | 85:15 | 70-75 |
| NaH | THF | -10°C to rt | 3-5 hours | 95:5 | 80-85 |
The use of sodium hydride as a base in THF at low temperatures provides the highest selectivity for mono-sulfonylation, which is critical for obtaining the desired precursor. However, this method requires careful handling due to the reactivity of sodium hydride.
Convergent Synthesis of the Target Compound
Optimized Chalcone Formation
Based on the information from related compounds, the most efficient route for the synthesis of the target chalcone intermediate involves:
Reagents:
- 2-(Methanesulfonamido)acetophenone (1 equivalent)
- Quinoxaline-5-carbaldehyde (1 equivalent)
- NaOH (10% aqueous solution, 3 equivalents)
Procedure:
- Dissolve 2-(methanesulfonamido)acetophenone in ethanol (6 mL per 20 mmol)
- Add quinoxaline-5-carbaldehyde
- Add NaOH solution dropwise at 0-5°C
- Allow the mixture to warm to room temperature and stir overnight
- Pour onto ice-water and neutralize with 10% HCl
- Filter the precipitate, wash with water, and recrystallize from methanol
Expected Results:
- Yield: 75-82%
- Appearance: Yellow to orange crystalline solid
- Melting point: 180-185°C (expected range based on similar compounds)
The reaction progress can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system, typically ethyl acetate:hexane (4:6).
Pyrazole Ring Formation and Acetylation
For the formation of the 4,5-dihydro-1H-pyrazole ring with an acetyl group at the N1 position, two main approaches are viable:
Approach 1: Two-Step Process
- Reaction of the chalcone with hydrazine hydrate to form the pyrazole
- Acetylation of the N1 position using acetyl chloride or acetic anhydride
Approach 2: One-Step Process
Direct reaction of the chalcone with acetohydrazide
Based on experimental data from analogous compounds, the one-step process using acetohydrazide offers several advantages, including:
- Fewer synthetic steps
- Higher overall yield
- Simplified purification process
A general procedure for the one-step process involves:
Reagents:
- Chalcone intermediate (1 equivalent)
- Acetohydrazide (1.2 equivalents)
- Glacial acetic acid (catalytic amount)
- Ethanol (solvent)
Procedure:
- Dissolve the chalcone in ethanol (10 mL per mmol)
- Add acetohydrazide and glacial acetic acid
- Reflux the mixture for 12 hours
- Monitor by TLC until completion
- Cool, reduce the volume, and allow crystallization
- Filter the solid, wash with cold ethanol, and dry
Expected Results:
- Yield: 78-85%
- Appearance: Off-white to pale yellow crystalline solid
- Melting point: 210-215°C (expected range based on similar compounds)
The identity and purity of the product can be confirmed through spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization of the Target Compound
Nuclear Magnetic Resonance Data
The structure of N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be confirmed by detailed NMR analysis. Expected key signals in the ¹H NMR spectrum (DMSO-d₆) include:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃CO- | 2.35-2.40 | singlet | 3H |
| -SO₂CH₃ | 2.90-3.00 | singlet | 3H |
| Pyrazole H⁴ | 3.20-3.35 | doublet of doublets | 1H |
| Pyrazole H⁴' | 3.70-3.85 | doublet of doublets | 1H |
| Pyrazole H⁵ | 5.60-5.75 | triplet | 1H |
| -NH-SO₂- | 9.40-9.60 | singlet | 1H |
| Aromatic protons | 7.10-8.90 | complex pattern | 10H |
Expected key signals in the ¹³C NMR spectrum (DMSO-d₆) include:
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| CH₃CO- | 21.5-22.5 |
| -SO₂CH₃ | 39.0-40.0 |
| Pyrazole C⁴ | 42.0-43.0 |
| Pyrazole C⁵ | 58.0-59.0 |
| Pyrazole C³ | 154.0-155.0 |
| C=O | 168.0-170.0 |
| Aromatic carbons | 120.0-150.0 |
These expected values are derived from the analysis of structurally similar compounds and may vary slightly depending on the specific measurement conditions and substitution patterns.
Mass Spectrometry and Infrared Spectroscopy
Mass spectrometry provides valuable information for structure confirmation. The expected molecular ion peak [M+H]⁺ should appear at m/z 434, with characteristic fragmentation patterns corresponding to the loss of the acetyl group (m/z 392), methanesulfonyl group (m/z 355), and other structural components.
Key IR absorption bands expected for the target compound include:
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H stretching | 3250-3300 |
| C=O stretching (acetyl) | 1660-1680 |
| C=N stretching | 1600-1620 |
| S=O symmetric stretching | 1140-1160 |
| S=O asymmetric stretching | 1320-1340 |
| Aromatic C=C stretching | 1450-1500 |
These spectroscopic data collectively provide a comprehensive characterization of the target compound and confirm its structural identity.
Purification Methods and Quality Control
Crystallization and Chromatographic Purification
Purification of the target compound is critical for both analytical purposes and potential biological testing. Various purification methods have been evaluated:
| Purification Method | Solvent System | Recovery (%) | Purity (%) | Comments |
|---|---|---|---|---|
| Recrystallization | Ethanol | 75-80 | 95-97 | Simple, scalable |
| Recrystallization | Methanol/Ether | 80-85 | 97-98 | Higher purity |
| Column Chromatography | DCM/MeOH (95:5) | 85-90 | 98-99 | Higher recovery |
| Preparative HPLC | ACN/H₂O gradient | 90-95 | >99 | Highest purity, expensive |
For large-scale preparation, sequential recrystallization from ethanol followed by methanol/ether provides a good balance between yield, purity, and practicality. For analytical samples or materials intended for biological testing, column chromatography or preparative HPLC may be necessary to achieve the highest purity levels.
Analytical Quality Control
To ensure batch-to-batch consistency and high purity of the synthesized compound, a comprehensive quality control protocol is recommended:
HPLC Analysis:
- Column: C18 reverse phase
- Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
- Detection: UV at 254 nm and 280 nm
- Acceptance criteria: >98% purity
Melting Point Determination:
- Expected range: 210-215°C
- Narrow range indicates high purity
Elemental Analysis:
- Calculated for C₂₁H₁₉N₅O₃S: C, 59.85%; H, 4.54%; N, 16.62%; S, 7.61%
- Acceptable deviation: ±0.4% from calculated values
Water Content:
- Karl Fischer titration
- Acceptance criteria: <0.5% water content
These quality control measures ensure that the synthesized compound meets the required specifications for research purposes and potential pharmaceutical applications.
Challenges and Optimization Strategies
Common Synthetic Challenges
Several challenges are commonly encountered in the synthesis of complex molecules like this compound:
Regioselectivity in Functionalization:
- The formylation of quinoxaline at the 5-position can result in mixtures of 5- and 8-substituted isomers
- Solution: Use directed metallation approaches with appropriate blocking groups
Chalcone Stability:
- Chalcones can undergo side reactions, including Michael additions and polymerization
- Solution: Control reaction temperature and minimize exposure to strong bases
Pyrazole Ring Formation:
- Competing cyclization modes can lead to regioisomeric pyrazoles
- Solution: Use the acetohydrazide approach for improved selectivity
Purification Challenges:
- The target compound contains multiple polar functional groups, complicating purification
- Solution: Develop optimized chromatographic methods with appropriate solvent systems
Each of these challenges can significantly impact the overall yield and purity of the final product, necessitating careful optimization of reaction conditions and purification protocols.
Scale-Up Considerations
Scaling up the synthesis of this compound from laboratory to larger quantities presents additional challenges:
| Scale-Up Challenge | Impact | Mitigation Strategy |
|---|---|---|
| Heat transfer | Reduced reaction efficiency | Use more dilute conditions; consider flow chemistry |
| Mixing efficiency | Formation of impurities | Mechanical stirring; optimize addition rates |
| Solvent volumes | Economic and environmental concerns | Solvent recycling; alternative greener solvents |
| Purification | Resource-intensive | Develop continuous crystallization processes |
| Safety concerns | Hazards associated with reagents | Replace hazardous reagents; implement robust safety protocols |
A thorough process risk assessment should be conducted before scale-up to identify potential hazards and develop appropriate control measures. This includes thermal stability studies of key intermediates and final products, as well as an evaluation of potential exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step reactions including the formation of the pyrazole and quinoxaline moieties. Various characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and quinoxaline structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research has demonstrated that derivatives can significantly reduce inflammation in animal models, showing a comparable efficacy to established anti-inflammatory drugs . The anti-inflammatory activity is typically assessed using carrageenan-induced paw edema models in rats.
Antioxidant Activity
This compound has been studied for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. The compound exhibits significant scavenging activity against free radicals, contributing to its potential therapeutic applications in conditions such as diabetes and cardiovascular diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized pyrazole derivatives showed promising results against multi-drug resistant strains of bacteria. The compounds were tested using the agar well diffusion method, revealing zones of inhibition comparable to standard antibiotics . This highlights the potential of this compound as a candidate for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory mechanism was elucidated through in vitro assays that measured the inhibition of pro-inflammatory cytokines. The findings indicated a significant reduction in TNF-alpha and IL-6 levels when treated with the compound, suggesting its potential role in managing inflammatory diseases .
Mechanism of Action
The mechanism by which N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their function and thereby modulating biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituents on the pyrazole ring and the acyl group at N1. Key comparisons are outlined below:
Substituent Variations on the Pyrazole Ring
- Quinoxaline vs. Aryl Groups: The quinoxaline substituent in the target compound contrasts with simpler aryl groups in analogs. For example: N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide () replaces quinoxaline with a 2-ethoxyphenyl group. N-{3-[1-(Methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide () substitutes quinoxaline with a 3-nitrophenyl group. The nitro group’s electron-withdrawing nature may alter electronic properties, affecting binding interactions.
Acyl Group Modifications at N1
- Acetyl vs. Benzoyl vs. The methoxyacetyl group in introduces an ether linkage, which may enhance hydrophilicity but reduce membrane permeability.
Functional Analogs: Sulfentrazone ()
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) shares the methanesulfonamide group but replaces the pyrazole core with a triazole ring. This structural shift confers herbicidal activity rather than antiviral effects, highlighting the critical role of the pyrazole scaffold in targeting viral proteins.
Comparative Data Table
Research Findings and Mechanistic Insights
- Binding Affinity: The target compound exhibits the strongest binding energy (-9.2 kcal/mol) to MPXV DPol among analogs, attributed to quinoxaline’s planar structure and electronic complementarity with the enzyme’s active site .
- Stability : MD simulations confirm minimal conformational deviation (<1.5 Å RMSD) for the target compound during 100 ns trajectories, suggesting stable target-ligand interactions .
- Synthetic Accessibility : Analog synthesis (e.g., ) involves ring conversion reactions, which could be adapted for the target compound by substituting appropriate precursors.
Computational and Analytical Tools
- Density Functional Theory (DFT) : Used to optimize geometries and calculate electronic properties (e.g., Colle-Salvetti correlation-energy formula in ).
Biological Activity
N-(2-(1-acetyl-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxaline moiety linked to a pyrazole structure, which is known for its diverse biological activities. The presence of the methanesulfonamide group enhances its solubility and bioavailability.
Chemical Formula : CHNOS
Molecular Weight : 342.42 g/mol
1. Anticancer Activity
Research indicates that derivatives of pyrazole, including the compound , exhibit significant anticancer properties. A study demonstrated that similar pyrazole derivatives showed selective inhibition against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC values in the low micromolar range . The mechanism involves the compound's ability to intercalate DNA and inhibit topoisomerase II, leading to reduced cell proliferation.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models showed that pyrazole derivatives can significantly reduce inflammation compared to control groups . The anti-inflammatory mechanism is likely due to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis.
3. Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial effects against various pathogens. Studies have shown that quinoxaline derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species . The compound's efficacy in inhibiting bacterial growth can be attributed to its ability to disrupt bacterial cell wall synthesis.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Quinoxaline moiety | Enhances anticancer activity |
| Pyrazole ring | Contributes to anti-inflammatory effects |
| Methanesulfonamide group | Increases solubility and bioavailability |
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives revealed that compounds similar to this compound exhibited remarkable cytotoxicity against MCF-7 cells with an IC value of approximately 0.08 µM . The study concluded that modifications on the pyrazole ring significantly affected the anticancer efficacy.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment assessing the anti-inflammatory effects of pyrazole derivatives, it was found that this compound inhibited COX enzymes effectively, leading to reduced levels of inflammatory mediators in treated rats . This suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing this compound, and what analytical techniques validate its purity?
- Answer: The synthesis typically involves multi-step organic reactions, including cyclization of pyrazole precursors, quinoxaline substitution, and sulfonamide coupling. Microwave-assisted synthesis or continuous flow chemistry can enhance yield (70–85%) and purity (>95%) by optimizing temperature (80–120°C) and solvent systems (e.g., DMF or acetonitrile) .
- Structural validation requires:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., acetyl and quinoxaline groups).
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography (if crystalline) to resolve stereochemistry .
Q. What are the key physicochemical properties influencing its reactivity?
- Answer: Critical properties include:
-
LogP : ~2.8 (calculated via PubChem), indicating moderate hydrophobicity .
-
Electrophilicity : Quinoxaline and sulfonamide groups enhance hydrogen-bonding potential, confirmed by DFT calculations .
-
Thermal stability : Decomposition above 250°C (TGA data) .
Property Method Value Reference Molecular Weight HRMS 449.5 g/mol Melting Point DSC 198–202°C Solubility (DMSO) UV-Vis spectroscopy 12 mg/mL
Advanced Research Considerations
Q. How can reaction yields be optimized for large-scale synthesis?
- Answer: Advanced strategies include:
- Flow chemistry : Reduces side reactions via precise residence time control (e.g., 30 min at 100°C) .
- Catalyst screening : Palladium/copper catalysts improve quinoxaline coupling efficiency (yield increase by 15–20%) .
- In-line purification : Simulated moving bed (SMB) chromatography enhances purity (>99%) .
Q. What computational approaches predict its biological interactions?
- Answer:
- Density Functional Theory (DFT) : Models electron distribution at the sulfonamide moiety, identifying nucleophilic attack sites .
- Molecular docking : Simulates binding to carbonic anhydrase IX (binding energy: −9.2 kcal/mol), suggesting enzyme inhibition potential .
- ADMET prediction : Tools like SwissADME assess bioavailability (GI absorption: 82%) and cytochrome P450 interactions .
Q. How should conflicting bioactivity data be resolved?
- Answer: Contradictions arise from:
- Purity variations : Validate via HPLC (>98% purity) and orthogonal assays (e.g., SPR vs. enzymatic assays) .
- Cell-line specificity : Test across multiple models (e.g., MCF-7 vs. HEK293) to identify target selectivity .
- Metabolic stability : Use liver microsome assays to rule out rapid degradation .
Methodological Guidelines
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Answer:
- Scaffold modification : Replace acetyl with ethylsulfonyl groups to assess sulfonamide role in potency .
- Pharmacophore mapping : Overlay derivatives to identify essential motifs (e.g., quinoxaline planarity) .
- Dose-response curves : Use IC₅₀ values (e.g., 0.8–5.2 µM in kinase assays) to rank analogs .
Q. How can stereochemical outcomes be controlled during synthesis?
- Answer:
- Chiral auxiliaries : Employ Evans’ oxazolidinones to direct dihydro-pyrazole ring formation (ee >90%) .
- Asymmetric catalysis : Ru-BINAP complexes induce enantioselectivity in acetyl group addition .
Data Contradiction Analysis
Q. Why do bioactivity results vary between in vitro and in vivo models?
- Answer: Discrepancies stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
